1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole
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Description
“1-(4-Ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole” is an organic compound that contains several functional groups, including an ethoxy group, a propan-2-yl (or isopropyl) group, a phenyl group, a sulfonyl group, and a benzimidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would likely form a planar, aromatic ring system, while the ethoxy and isopropyl groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropyl group could affect its solubility .Future Directions
Properties
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-18-10-9-14(11-15(18)13(2)3)24(21,22)20-12-19-16-7-5-6-8-17(16)20/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCIUKJYLAVHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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